Researchers studying gamma-secretase, endocannabinoid, or NF-κB pathways face confounding COX inhibition and GI toxicity from racemic flurbiprofen. Tarenflurbil (CAS 51543-40-9), the pure R-enantiomer, eliminates COX activity while retaining allosteric gamma-secretase modulation, FAAH inhibition, and NF-κB blockade.
Tarenflurbil (CAS 51543-40-9), the pure R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, is procured primarily for its distinct lack of cyclooxygenase (COX) inhibitory activity. While standard arylpropionic acids are utilized for prostaglandin suppression, Tarenflurbil serves as a specialized chemical tool for investigating COX-independent pathways, including allosteric gamma-secretase modulation, endocannabinoid transport, and NF-κB inhibition [1]. By isolating the structural properties of flurbiprofen from its COX-mediated gastrointestinal and cardiovascular toxicity, this enantiomer allows researchers and formulators to achieve high-dose exposures in cellular and in vivo models without disrupting baseline prostanoid homeostasis[2].
Substituting pure Tarenflurbil with the more widely available and lower-cost racemic flurbiprofen introduces 50% S-flurbiprofen, a sub-micromolar COX-1 and COX-2 inhibitor[1]. In laboratory settings, this generic substitution fundamentally alters the experimental baseline by suppressing mucosal prostaglandins (PGE2, TXB2) by up to 95%, leading to severe gastrointestinal ulceration and enteropathy in vivo[2]. Furthermore, the profound COX inhibition masks the subtle COX-independent mechanisms—such as Abeta42 reduction or anandamide restoration—rendering the racemate entirely unsuitable for targeted gamma-secretase or endocannabinoid research [3]. Procurement of the strictly purified R-enantiomer is mandatory to bypass these dose-limiting toxicities and off-target pathway disruptions.
The primary procurement driver for Tarenflurbil is its quantitatively reduced affinity for cyclooxygenase enzymes compared to its S-enantiomer counterpart. In vitro enzyme assays demonstrate that Tarenflurbil exhibits an IC50 of 44 µM for COX-1, whereas S-flurbiprofen binds at 0.03 µM [1]. Similarly, COX-2 inhibition requires 123 µM for Tarenflurbil versus 0.91 µM for S-flurbiprofen [1]. This >1,400-fold reduction in COX-1 affinity allows for high-concentration dosing in non-COX target assays without triggering standard NSAID-induced enteropathy, ensuring seamless fit into high-dose screening workflows.
| Evidence Dimension | COX-1 Inhibitory Concentration (IC50) |
| Target Compound Data | 44 µM |
| Comparator Or Baseline | S-flurbiprofen (0.03 µM) |
| Quantified Difference | >1,400-fold lower affinity for COX-1 |
| Conditions | In vitro recombinant enzyme activity assay |
Eliminates confounding prostaglandin suppression, making it the only viable choice for high-dose, COX-independent cellular and in vivo investigations.
A critical factor in selecting chiral profens is their metabolic stability, as many R-enantiomers invert to the active S-enantiomer in vivo. Pharmacokinetic profiling demonstrates that Tarenflurbil undergoes minimal chiral inversion (<5%) in rat models (e.g., Sprague-Dawley, Dark Agouti) and humans [1]. In contrast, other common NSAID enantiomers, such as R-ibuprofen, exhibit approximately 50% inversion to the COX-active S-form under similar biological conditions [1]. This high chiral stability ensures that Tarenflurbil remains structurally intact and COX-inactive during prolonged in vivo studies, providing purity-linked assay reproducibility that cannot be achieved with profens prone to high inversion rates.
| Evidence Dimension | In vivo chiral inversion rate (R- to S-enantiomer) |
| Target Compound Data | <5% inversion in rats/humans |
| Comparator Or Baseline | R-ibuprofen (~50% inversion) |
| Quantified Difference | ~10-fold lower rate of metabolic chiral inversion |
| Conditions | Pharmacokinetic analysis in rat models |
Guarantees that the procured compound does not metabolize into a COX-active confounder during in vivo assays, ensuring reproducible non-COX data.
When evaluating materials for in vivo tolerability, Tarenflurbil demonstrates quantifiable differentiation from racemic mixtures. In rat intestinal models, administration of racemic flurbiprofen or S-flurbiprofen significantly reduced mucosal prostanoids (PGE2, TXB2, and 6-keto-PGF1alpha) by 73% to 95%, resulting in numerous small intestinal ulcers [1]. Conversely, Tarenflurbil caused no significant decrease in baseline mucosal PGE2 concentrations and produced no intestinal ulcers [1]. This quantitative preservation of mucosal integrity highlights the necessity of the pure R-enantiomer for long-term dosing models, ensuring reproducible baselines without the confounding variable of tissue damage.
| Evidence Dimension | Reduction in mucosal PGE2 and TXB2 concentrations |
| Target Compound Data | No significant decrease; 0 ulcers |
| Comparator Or Baseline | Racemic / S-flurbiprofen (73-95% reduction; numerous ulcers) |
| Quantified Difference | Complete preservation of baseline PGE2 and avoidance of ulceration |
| Conditions | In vivo rat intestinal toxicity and enteropathy model |
Proves that substituting with the cheaper racemate will destroy the baseline inflammatory state of the model, mandating the use of pure Tarenflurbil.
Tarenflurbil is widely utilized as an allosteric gamma-secretase modulator (GSM) because it selectively shifts cleavage to shorter amyloid-beta fragments without blocking the enzyme's active site. While standard gamma-secretase inhibitors (GSIs) like semagacestat inhibit the cleavage of both amyloid precursor protein (APP) and Notch—leading to off-target toxicity—Tarenflurbil selectively lowers Abeta42 levels without affecting Notch intracellular domain signaling[1]. This functional selectivity is a primary reason buyers procure Tarenflurbil over direct GSIs for neurodegeneration models.
| Evidence Dimension | Notch-1 cleavage interference |
| Target Compound Data | No significant inhibition of Notch cleavage |
| Comparator Or Baseline | Standard GSIs e.g., Semagacestat (Strong Notch inhibition) |
| Quantified Difference | Selective Abeta42 reduction without Notch-related toxicity |
| Conditions | Cellular gamma-secretase and Notch cleavage assays |
Essential for researchers needing an allosteric modulator rather than a direct inhibitor, avoiding off-target Notch toxicity in cellular models.
Due to its Notch-sparing mechanism and selective reduction of Abeta42, Tarenflurbil is procured as a standard reference material for in vitro and in vivo gamma-secretase modulation (GSM) studies. It serves as a baseline compound when evaluating new GSMs, as it provides a validated profile of amyloid-beta shifting without the confounding cellular toxicity associated with direct gamma-secretase inhibitors [1].
Tarenflurbil is utilized in neuroinflammation and neuropathic pain models to study the endocannabinoid system. Because it inhibits fatty acid amide hydrolase (FAAH) and restores anandamide levels without suppressing prostaglandins, it allows researchers to isolate cannabinoid receptor-mediated analgesia from standard NSAID anti-inflammatory effects, a separation impossible to achieve with racemic flurbiprofen[2].
In oncology and tumor cell cycle research, Tarenflurbil is selected to investigate NF-κB inhibition and AP-1 DNA binding enhancement. Its >1,400-fold lower affinity for COX-1 enables formulators and researchers to dose the compound at the high micromolar concentrations required to induce G1 phase arrest and apoptosis, avoiding the severe gastrointestinal toxicity that limits generic NSAIDs[3].
In gastroenterology and toxicology research, Tarenflurbil is procured as a critical negative control when studying NSAID-induced enteropathy. Because it uncouples mitochondrial oxidative phosphorylation similarly to S-flurbiprofen but lacks the COX-inhibition required to cause mucosal ulceration, it allows researchers to isolate the topical versus systemic mechanisms of NSAID gastrointestinal toxicity [4].
Acute Toxic